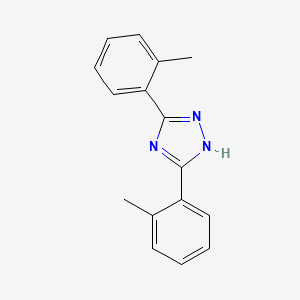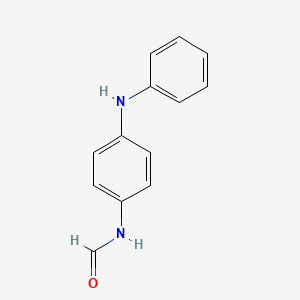
N-(1-Hydroxypropan-2-yl)-1,6-dimethyl-9,10-didehydroergoline-8-carboximidic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propisergide is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol . It is classified as an alkaloid and has a complex structure with three defined stereocenters . Propisergide is not currently approved for any medical use and does not have any known adverse events associated with it .
准备方法
The synthesis of propisergide involves several steps, including the formation of key intermediates and the final product. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of specific starting materials under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of propisergide.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of propisergide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain propisergide in its pure form.
Industrial production methods for propisergide would likely involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity.
化学反应分析
Propisergide can undergo various types of chemical reactions, including:
Oxidation: Propisergide can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Propisergide can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: Propisergide can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, propisergide may be used to investigate its effects on cellular processes and molecular pathways.
Medicine: Although not currently approved for medical use, propisergide could be explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Propisergide may have applications in the development of new materials or as a precursor for other chemical compounds.
作用机制
The mechanism of action of propisergide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that propisergide may act on certain receptors or enzymes, leading to changes in cellular signaling and function. Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Propisergide can be compared with other similar compounds, such as:
Ergotamine: Both propisergide and ergotamine are alkaloids with similar structural features. ergotamine is used clinically for the treatment of migraines, whereas propisergide is not approved for medical use.
Lysergic Acid Diethylamide (LSD): LSD shares some structural similarities with propisergide but has distinct pharmacological effects and is known for its psychoactive properties.
Methysergide: Methysergide is another compound related to propisergide, used in the past for migraine prophylaxis. It has a similar mechanism of action but different clinical applications.
属性
CAS 编号 |
4227-71-8 |
|---|---|
分子式 |
C20H25N3O2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(6aR,9R)-N-(1-hydroxypropan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-12(11-24)21-20(25)14-7-16-15-5-4-6-17-19(15)13(9-22(17)2)8-18(16)23(3)10-14/h4-7,9,12,14,18,24H,8,10-11H2,1-3H3,(H,21,25)/t12?,14-,18-/m1/s1 |
InChI 键 |
XUKAVPATXGYVKJ-OLTOQGTGSA-N |
手性 SMILES |
CC(CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
规范 SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13802640.png)
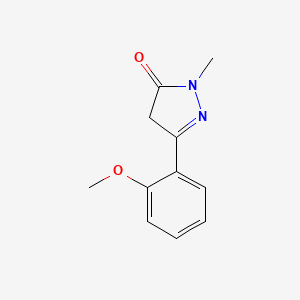
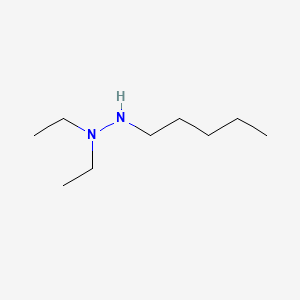
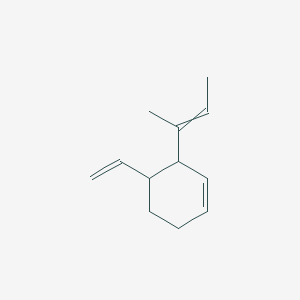
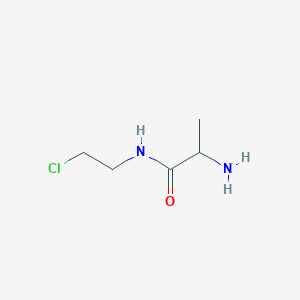
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
